molecular formula C7H6BrClO B3191510 3-(Bromomethyl)-4-chloranyl-phenol CAS No. 54942-92-6

3-(Bromomethyl)-4-chloranyl-phenol

Cat. No.: B3191510
CAS No.: 54942-92-6
M. Wt: 221.48 g/mol
InChI Key: SDBYAOPSLQHREB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chloranyl-phenol (C₇H₆BrClO; molecular weight: 233.48 g/mol) is a halogenated phenolic compound characterized by a hydroxyl (-OH) group at the para position (C1), a bromomethyl (-CH₂Br) substituent at the meta position (C3), and a chlorine atom at the ortho position (C4) on the benzene ring (Figure 1). The bromomethyl group confers reactivity for nucleophilic substitution, while the phenolic -OH group enhances solubility in polar solvents and acidity (pKa ~10) compared to non-hydroxylated analogs .

Properties

IUPAC Name

3-(bromomethyl)-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBYAOPSLQHREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Bromomethyl)-4-chloranyl-phenol typically involves multiple steps. One common method starts with the bromination of a phenol derivative to introduce the bromomethyl group. This is followed by chlorination to add the chlorine substituent. The reaction conditions often involve the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Bromomethyl)-4-chloranyl-phenol with structurally related halogenated aromatic compounds, emphasizing molecular features, reactivity, and applications:

Compound Name Molecular Formula MW (g/mol) Key Substituents Functional Groups Key Properties/Applications
This compound C₇H₆BrClO 233.48 -OH (C1), -CH₂Br (C3), -Cl (C4) Phenol, bromomethyl Intermediate in Williamson reactions; potential use in polymer grafting .
(3-Bromo-4-chlorophenyl)methanol C₇H₆BrClO 233.48 -CH₂OH (C1), -Br (C3), -Cl (C4) Benzyl alcohol Solubility in organic solvents; precursor for esterification or oxidation reactions .
(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol C₁₃H₁₀BrClO₂ 331.56 -CH₂OH (C1), -Br (C3), -O-C₆H₄Cl (C4) Benzyl alcohol, ether Bulky substituents reduce reactivity; potential ligand in coordination chemistry .
4-Bromo-2-{[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methylphenol C₁₅H₁₂BrClN₂O₂ 379.63 -OH (C1), -Br (C4), -CH₃ (C6), imine (C2), -OCH₃ (C4') Phenol, imine, methoxy Chelating agent for metal ions; applications in catalysis or sensor technology .
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol C₁₃H₉BrClFO₂ 331.56 -CH₂OH (C1), -F (C3), -O-C₆H₃BrCl (C4) Benzyl alcohol, ether, fluoro Enhanced lipophilicity due to fluorine; potential pharmaceutical intermediate .

Key Findings:

Functional Group Influence: The phenolic -OH in this compound increases acidity compared to its benzyl alcohol analog (), enabling deprotonation for nucleophilic attacks or salt formation. Bromomethyl groups (e.g., in methyl 3-(bromomethyl)benzoate, ) facilitate alkylation or cross-coupling reactions, critical in polymer and drug synthesis .

Reactivity Trends: Electrophilic Substitution: Electron-withdrawing -Cl and -Br substituents direct further electrophilic substitution to meta/para positions, though steric hindrance from bromomethyl may slow reactivity . Thermal Stability: Halogenated phenols generally exhibit moderate thermal stability (decomposition >150°C), as inferred from TGA data on modified starches ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-4-chloranyl-phenol
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)-4-chloranyl-phenol

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